![molecular formula C22H24N2O5 B562585 Benazeprilat-d5 CAS No. 1279033-05-4](/img/structure/B562585.png)
Benazeprilat-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benazeprilat-d5 is a synthetic, chiral, and water-soluble compound that is used in scientific research. It is a derivative of benazepril, a drug used for treating hypertension, and has been studied for its potential in a wide variety of research applications.
科学的研究の応用
Congestive Heart Failure Treatment
Studies involving Benazeprilat-d5 can explore its role in treating congestive heart failure (CHF). By inhibiting ACE and reducing angiotensin II levels, benazeprilat can improve hemodynamic parameters such as cardiac output and decrease systemic vascular resistance, which is beneficial for patients with CHF .
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
Benazeprilat-d5: can be used to investigate the dose-dependent effects of benazepril on the RAAS. This includes examining changes in biomarkers like angiotensin II, plasma renin activity, and aldosterone levels, which are crucial for understanding the RAAS’s role in cardiovascular diseases .
Pharmacokinetic Studies
The deuterated form, Benazeprilat-d5 , is valuable for pharmacokinetic studies. It serves as an internal standard that allows for accurate quantification and monitoring of benazepril levels in biological samples, aiding in the understanding of the drug’s absorption, distribution, metabolism, and excretion .
Veterinary Medicine
Research on Benazeprilat-d5 extends to veterinary medicine, particularly in the treatment of heart disease in dogs. It helps in assessing the therapeutic effects and optimizing dosages for canine patients, which can also provide comparative insights for human medicine .
Drug Interaction Studies
Benazeprilat-d5: is instrumental in studying potential drug interactions. As an ACE inhibitor, benazeprilat may interact with other medications, and its deuterated form can be used to track these interactions accurately, ensuring safe and effective combination therapies .
特性
IUPAC Name |
(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRIHWFJGRSBP-IARVFAGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benazeprilat-d5 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。